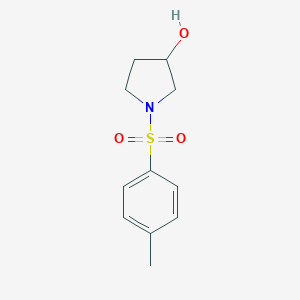

1-Tosyl-3-pyrrolidinol

説明

Synthesis Analysis

The synthesis of 1-Tosyl-3-pyrrolidinol and its derivatives involves various strategies, including Rh(II)-catalyzed transannulation processes and reactions with silyl or alkyl enol ethers to access substituted pyrroles and 3-pyrrolin-2-one derivatives. Other methods include the chemoselective reaction of TosMIC with acylethynylpyrroles and cycloaddition of polarized ketene S,S- and N,S-acetals with activated methylene isocyanides to introduce a range of substituents and functionalities (tosyl, carbalkoxy, aryl, etc.) at the pyrrole ring (Feng et al., 2014); (Trofimov et al., 2022); (Misra et al., 2007).

Molecular Structure Analysis

The molecular structure of 1-Tosyl-3-pyrrolidinol derivatives has been analyzed through various spectroscopic and crystallographic methods, revealing intricate details about their conformations and interactions. For example, N-Tosylpyrrolidine calix[4]pyrrole shows enhanced binding ability for halide anions in chloroform, demonstrating the influence of tosyl groups on molecular interactions (Kim et al., 2011).

Chemical Reactions and Properties

Chemical reactions involving 1-Tosyl-3-pyrrolidinol derivatives include selective atom economic imino Diels-Alder reactions and the synthesis of multi-substituted pyrrole derivatives through [3+2] cycloaddition with TosMICs and electron-deficient compounds. These reactions highlight the versatility of 1-Tosyl-3-pyrrolidinol as a precursor for various chemical transformations (Suresh et al., 2012); (Ma et al., 2018).

科学的研究の応用

Enzyme Inhibition : A novel one-pot synthesis method for new 1-tosyl pyrrol-2-one derivatives has potential inhibitory effects on human carbonic anhydrase isozymes I and II. These compounds could lead to new enzyme inhibitors targeting other carbonic anhydrase (CA) isoforms (Alp et al., 2010).

Synthesis of Substituted Pyrroles : The Rh(II)-catalyzed transannulation of 1-tosyl-1,2,3-triazoles with silyl or alkyl enol ethers facilitates the facile synthesis of substituted pyrroles in a regiocontrollable manner (Feng et al., 2014).

Synthesis of 1-Tosyl-4-pyrrolyl-1,3-enynes : TosMIC's new functionality enables the synthesis of 1-Tosyl-4-pyrrolyl-1,3-enynes with yields of 37-68% by t-BuOK-assisted chemoselective reaction, demonstrating a novel aspect of this popular reagent (Trofimov et al., 2022).

Tosylation of Alcohols : Efficient tosylation of oligoethylene glycols and related alcohols in tetrahydrofuran-water in the presence of sodium hydroxide offers advantages in work-up procedure, yield, and product purity compared to conventional pyridine tosylation (Ouchi et al., 1990).

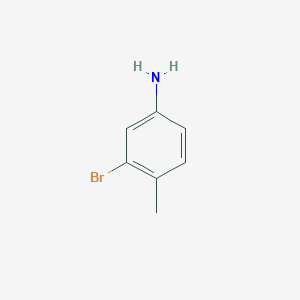

Synthesis of N-protected 3-Pyrrolidinols : High-yield synthesis of racemic and enantiomeric N-protected 3-pyrrolidinols and their O-mesyl derivatives provide key compounds for alkylations of purine and pyrimidine nucleobases (Kočalka et al., 2005).

Cyclisation to Functional Pyrrolidines : N-tosyl-oxiranepropylamines cyclisation produces functional pyrrolidines, showcasing potential for useful applications in synthesis (Nuhrich & Moulines, 1991).

Safety And Hazards

将来の方向性

While specific future directions for 1-Tosyl-3-pyrrolidinol are not mentioned in the search results, pyrrolones and pyrrolidinones, which include 1-Tosyl-3-pyrrolidinol, are considered versatile lead compounds for designing powerful bioactive agents . They have diverse biological activities and are used in the synthesis of various alkaloids and unusual β-amino acids . Thus, these derivatives can be used for the future development of novel compounds active against different infections and diseases .

特性

IUPAC Name |

1-(4-methylphenyl)sulfonylpyrrolidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3S/c1-9-2-4-11(5-3-9)16(14,15)12-7-6-10(13)8-12/h2-5,10,13H,6-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOIRRXGVYYWCGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90395376 | |

| Record name | 1-TOSYL-3-PYRROLIDINOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90395376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Tosyl-3-pyrrolidinol | |

CAS RN |

170456-83-4 | |

| Record name | 1-[(4-Methylphenyl)sulfonyl]-3-pyrrolidinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=170456-83-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-TOSYL-3-PYRROLIDINOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90395376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

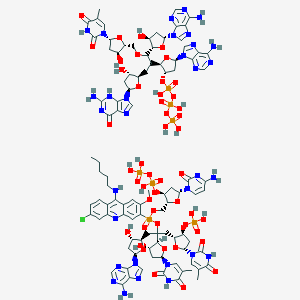

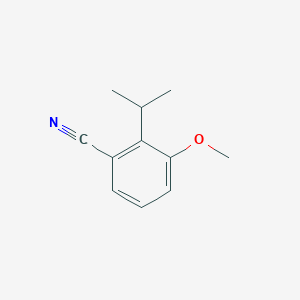

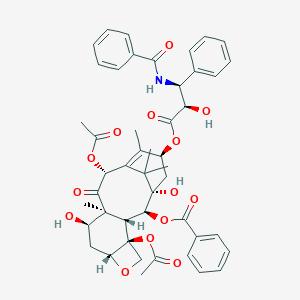

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

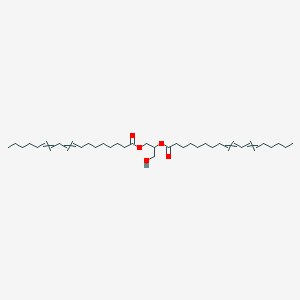

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-aminobicyclo[3.3.1]nonane-9-carboxylic Acid](/img/structure/B27619.png)